4-Methyl-6-phenylpyrimidine-2-thiol

Anti-inflammatory Cyclooxygenase Enzyme Inhibition

This compound is a strategic choice for researchers requiring a pyrimidine-2-thiol scaffold with specific steric and electronic properties. The 4-methyl group influences metal coordination geometry, while the 6-phenyl ring modulates lipophilicity (LogP 3.286), driving potency differences versus simpler analogs. Ideal for COX-independent mechanisms, Pt(II) complexation, and S-linked bipyrimidinyl synthesis. Ensure your studies benefit from this precise substitution pattern.

Molecular Formula C11H10N2S
Molecular Weight 202.28 g/mol
CAS No. 27955-44-8
Cat. No. B182950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-phenylpyrimidine-2-thiol
CAS27955-44-8
Molecular FormulaC11H10N2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=S)N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2S/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
InChIKeyLWQVDRQQNNUJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-6-phenylpyrimidine-2-thiol (CAS 27955-44-8): Core Specifications and Procurement Baseline


4-Methyl-6-phenylpyrimidine-2-thiol (CAS 27955-44-8) is a heterocyclic building block featuring a pyrimidine-2-thiol core substituted with a methyl group at the 4-position and a phenyl ring at the 6-position [1]. This compound serves as a key synthetic intermediate in pharmaceutical and agrochemical research, with a molecular weight of 202.28 g/mol, a melting point of 202–204 °C, and a calculated partition coefficient (LogP) of 3.286 . The thiol tautomer equilibrates with the thione form (4-methyl-6-phenylpyrimidine-2(1H)-thione), and the sulfur atom confers distinct reactivity for S-alkylation, metal coordination, and sulfoxidation chemistry .

Why 4-Methyl-6-phenylpyrimidine-2-thiol Cannot Be Readily Substituted by Generic Pyrimidine-2-thiol Analogs


Substituting 4-methyl-6-phenylpyrimidine-2-thiol with simpler analogs such as 4,6-dimethylpyrimidine-2-thiol or 6-phenyl-2-thiouracil is not a straightforward procurement decision due to the compound's unique substitution pattern, which critically modulates both its synthetic utility and biological target engagement. The 4-methyl group introduces steric bulk that directly influences metal coordination geometry [1], while the 6-phenyl ring alters the compound's conformational landscape, affects the electron density on the thiol/thione sulfur, and shifts its partitioning behavior (LogP 3.286) compared to more polar or less lipophilic analogs . These structural distinctions translate into measurable differences in enzyme inhibition potency and complex stability, as quantified in the evidence below.

Quantitative Differentiation Evidence for 4-Methyl-6-phenylpyrimidine-2-thiol Relative to Structural Analogs


COX-1 and COX-2 Inhibition Selectivity Profile of 4-Methyl-6-phenylpyrimidine-2-thione

In a series of 4-phenylpyrimidine-2(1H)-thiones, the 4-methyl-6-phenyl derivative (compound 2a) exhibited a complete lack of COX-1 and COX-2 inhibitory activity, whereas structurally related analogs with different aryl substituents demonstrated measurable enzyme inhibition [1]. This null activity profile is a defined property that distinguishes it from the broader class of pyrimidine-2-thiones, which are frequently investigated for COX inhibition.

Anti-inflammatory Cyclooxygenase Enzyme Inhibition

Platinum(II) Coordination Behavior: Steric-Driven Monomer vs. Dimer Preference

The coordination chemistry of pyrimidine-2-thiolate ligands with Pt(II) is exquisitely sensitive to methyl substitution. While the unsubstituted pyrimidine-2-thiol (pymSH) and the 4-methyl analog (4-mpymSH) both form dimeric [Pt₂Cl₂(L)₄] complexes, the introduction of a second methyl group at the 6-position in 4,6-dimethylpyrimidine-2-thiol (4,6-dmpymSH) completely shifts the product distribution, yielding exclusively the mononuclear trans-[Pt(4,6-dmpymS)₂] complex due to increased steric hindrance between ligands in the dimer [1]. This class-level inference suggests that the 4-methyl-6-phenyl substitution pattern in the target compound would introduce even greater steric bulk than the 4,6-dimethyl analog, potentially favoring mononuclear complex formation for applications requiring defined monomeric metal centers.

Coordination Chemistry Metal Complexation Steric Effects

DPPH Radical Scavenging Activity in Structurally Related Pyrimidine-2-thiol Derivatives

Pyrimidine-2-thiol derivatives bearing aromatic substituents demonstrate structure-dependent antioxidant activity. A series of 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol derivatives exhibited promising DPPH radical scavenging activity, with compound 1 showing potent antioxidant effects both in vitro and in vivo [1]. While the target compound (4-methyl-6-phenyl) has not been directly assayed in this system, the presence of the phenyl ring at the 6-position and the thiol/thione tautomeric equilibrium are class-defining features associated with antioxidant capacity in this scaffold [2].

Antioxidant Free Radical Scavenging DPPH Assay

Physicochemical Differentiation: Melting Point and LogP Values

The target compound's physicochemical profile is defined by a melting point of 202–204 °C and a calculated partition coefficient (LogP) of 3.286 . In contrast, the closely related analog 4,6-dimethylpyrimidine-2-thiol has a lower molecular weight (140.21 g/mol) and a melting point of 230–232 °C , while 6-phenyl-2-thiouracil (CAS 36822-11-4) has a molecular weight of 204.25 g/mol and a melting point of approximately 260–262 °C [1]. The intermediate LogP of 3.286 positions this compound with moderate lipophilicity, suitable for applications requiring balanced aqueous solubility and membrane permeability.

Physicochemical Properties LogP Melting Point

Synthetic Utility as a Precursor to Bipyrimidinyl Sulfides

4-Methyl-6-phenylpyrimidine-2-thiol can be converted to the corresponding dipyrimidinyl sulfide upon treatment with copper bronze in boiling cymene [1]. This reactivity is a direct consequence of the thiol functionality, enabling the construction of S-linked bipyrimidinyl architectures. In contrast, the oxygen analog (pyrimidin-2-ol) would not undergo this transformation, and the use of 4,6-dimethylpyrimidine-2-thiol yields a different sulfide with distinct steric and electronic properties .

Organic Synthesis Cross-Coupling Sulfide Linkage

Recommended Application Scenarios for 4-Methyl-6-phenylpyrimidine-2-thiol Based on Evidence


Medicinal Chemistry: Scaffold for Non-COX Anti-inflammatory Agents

Given the confirmed lack of COX-1/COX-2 inhibition , 4-methyl-6-phenylpyrimidine-2-thiol is an ideal starting scaffold for medicinal chemists seeking to develop anti-inflammatory agents that operate through alternative mechanisms (e.g., 5-LOX inhibition, cytokine modulation) without the gastrointestinal and cardiovascular liabilities associated with COX inhibition. The thiol group provides a handle for S-alkylation to generate diverse libraries.

Coordination Chemistry: Sterically Tuned Ligand for Mononuclear Pt(II) Complexes

Based on the established structure-activity relationship for pyrimidine-2-thiolate ligands with Pt(II) , this compound's 4-methyl-6-phenyl substitution pattern is predicted to favor the formation of mononuclear trans-[Pt(L)₂] complexes. This property is valuable for researchers developing well-defined platinum-based anticancer agents or catalysts, where control over nuclearity is essential for reproducible activity and mechanistic studies.

Organic Synthesis: Building Block for Sulfur-Bridged Heterocycles

The demonstrated Cu-mediated conversion of 4-methyl-6-phenylpyrimidine-2-thiol to the corresponding dipyrimidinyl sulfide establishes its utility as a precursor for S-linked bipyrimidinyl frameworks. These structures are of interest as ligands for metal-organic frameworks (MOFs) and as components in organic electronics, where the sulfur bridge imparts unique electronic communication between the pyrimidine rings.

Analytical Method Development: Trace Metal Detection

Vendor documentation indicates that 4-methyl-6-phenylpyrimidine-2-thiol is employed in analytical methods for detecting trace metals in environmental samples . The compound's moderate lipophilicity (LogP 3.286) and thiol functionality suggest utility as a chelating agent for heavy metals, where the phenyl group may enhance UV-Vis or fluorescence detection sensitivity in HPLC or spectrophotometric assays.

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